Longifloroside A
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Overview
Description
Longifloroside A is a neolignan glucoside compound isolated from the whole plants of Pedicularis longiflora . It belongs to the class of lignans, which are a group of natural products known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its presence in traditional medicinal plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Longifloroside A is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves using organic solvents to obtain the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Pedicularis longiflora. The plant material is harvested, dried, and ground into a fine powder. This powder is then extracted using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Longifloroside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Longifloroside A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Longifloroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: This compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Longifloroside A can be compared with other similar neolignan glucosides, such as:
Longifloroside B, C, and D: These compounds are also isolated from Pedicularis longiflora and share similar structural features.
Dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside: Another neolignan glucoside with comparable biological activities.
This compound is unique due to its specific structural configuration and the presence of distinct functional groups that contribute to its diverse biological activities .
Biological Activity
Longifloroside A is a notable compound derived from various plant sources, particularly within the genus Lonicera. This article delves into its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an iridoid glycoside, characterized by its unique chemical structure that contributes to its biological activities. The molecular formula is C21H30O10, and it exhibits properties typical of iridoids, such as anti-inflammatory and antioxidant activities.
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Study | Method | Findings |
---|---|---|
Liu et al. (2023) | DPPH assay | This compound showed a high scavenging activity against DPPH radicals, indicating strong antioxidant potential. |
Yang et al. (2020) | ABTS assay | Exhibited significant inhibition of ABTS radical cation formation, confirming its antioxidant capacity. |
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Research shows that this compound inhibits the production of pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
Study | Method | Findings |
---|---|---|
Sun et al. (2015) | ELISA | Demonstrated reduced levels of TNF-α and IL-6 in treated cells compared to controls. |
Liu et al. (2024) | In vivo models | Significant reduction in paw edema in mice models of inflammation. |
3. Anticancer Activity
This compound has shown promise as an anticancer agent, particularly in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 15.2 | Induced significant apoptosis after 48 hours of treatment. |
K562 (leukemia) | 10.5 | Inhibited cell proliferation and induced cell cycle arrest at G1 phase. |
Case Study 1: Efficacy in Breast Cancer Models
A study conducted by Yang et al. (2020) evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.
- Results:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a recent study by Liu et al. (2024), this compound was administered to mice with induced paw edema to assess its anti-inflammatory properties. The results indicated a significant reduction in swelling compared to the control group.
- Results:
- Reduction in inflammatory markers.
- Improved mobility in treated mice.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQOACQMNIJQL-ZFNUXFBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCOC4C(C(C(C(O4)CO)O)O)O)OC)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)/C=C/CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Longifloroside A and where is it found?
A1: this compound, also known as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, is a neolignan glucoside. It has been isolated from various plant sources, including Phlomis chimerae [] and Salicornia europaea [].
Q2: What is the structure of this compound?
A2: While a molecular formula and exact weight are not explicitly provided in the abstracts, the structure of this compound is described as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside. This indicates it consists of a dehydrodiconiferyl alcohol moiety with a methyl group at the 4-position and a β-ᴅ-glucopyranoside linked to the 9′-position. Structural elucidation was achieved using spectroscopic methods [, ].
Q3: Are there other neolignan glucosides similar to this compound found in nature?
A4: Yes, several neolignan glucosides structurally similar to this compound have been identified. One example is (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, a new compound isolated alongside this compound from Phlomis chimerae []. Another example is (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-ᴅ-glucopyranoside, also found in the same plant []. These findings highlight the diversity of neolignan glucosides in nature and their potential as sources of bioactive compounds.
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